Product packaging for Isopropyl-(4-methyl-pyridin-2-yl)-amine(Cat. No.:CAS No. 1192762-60-9)

Isopropyl-(4-methyl-pyridin-2-yl)-amine

Cat. No.: B1429198
CAS No.: 1192762-60-9
M. Wt: 150.22 g/mol
InChI Key: LSSXWDIDQUUFRY-UHFFFAOYSA-N
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Description

Isopropyl-(4-methyl-pyridin-2-yl)-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This pyridine-2-methylamine derivative has been identified through structure-based drug design as a novel scaffold for inhibiting Mycobacterial Membrane Protein Large 3 (MmpL3), a promising therapeutic target for combating tuberculosis (TB) . MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for shuttling trehalose monomycolates (TMM) to the cell envelope, a process critical for the formation of the bacterial cell wall and overall viability . Compounds based on the pyridine-2-methylamine structure, such as this compound, are designed to disrupt this process by forming a crucial hydrogen bond with a key aspartate residue (D645) within the MmpL3 binding pocket, thereby interfering with proton motility and the transport function . This mechanism is particularly valuable in the search for new agents to treat drug-resistant strains of TB, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) forms, where existing therapies are often ineffective . The structural motif of this compound offers researchers a versatile template for further exploration and optimization in developing novel anti-infective agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B1429198 Isopropyl-(4-methyl-pyridin-2-yl)-amine CAS No. 1192762-60-9

Properties

IUPAC Name

4-methyl-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-8(3)4-5-10-9/h4-7H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSXWDIDQUUFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(4-methyl-pyridin-2-yl)-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(4-methyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

The compound serves as an enabling directing group (DG) in various chemical reactions, particularly in C-H activation processes. Its unique structural features allow it to facilitate the functionalization of C(sp3)−H bonds, which is crucial for synthesizing complex organic molecules.

C-H Functionalization

Isopropyl-(4-methyl-pyridin-2-yl)-amine has been employed to enable divergent functionalization of C(sp3)−H bonds using palladium catalysts. The gem-dimethyl effect associated with this compound enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry.

Key Reactions:

  • C−H Palladation: The compound aids in the formation of stable palladacycle intermediates, which can be further transformed into various functional groups such as C−O, C−N, and C−C bonds .
  • Enantioselective Activation: Recent studies have demonstrated the ability to achieve enantioselective activation of unbiased methylene C(sp3)−H bonds when combined with chiral ligands .

Case Studies

StudyApplicationFindings
Ackermann et al. (2021)C-H ActivationDemonstrated efficient C-H arylation using PIP amine as a DG .
Shi et al. (2019)Hydroxylation of ArenesUtilized PIP amine for copper-mediated hydroxylation, showcasing its versatility .

Pharmacological Applications

This compound is also significant in drug development, particularly as an intermediate in synthesizing pharmacologically active compounds.

Kras G12C Inhibitors

The compound is noted for its role in developing inhibitors targeting the Kras G12C mutation, a common driver in various cancers. Improved synthetic routes have been established for creating derivatives of this compound that exhibit enhanced binding affinity and efficacy against cancer cell lines .

Pharmaceutical Formulations:

  • The compound can be formulated into injectable solutions or sustained-release formulations for therapeutic applications .

Case Studies

StudyApplicationFindings
Patent WO2021097207A1Cancer TherapyDeveloped a scalable process for synthesizing Kras G12C inhibitors using PIP amine derivatives .

Material Science Applications

In addition to its chemical and pharmacological uses, this compound has potential applications in material science.

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds allows it to act as a plasticizer or stabilizer in various polymer formulations.

Applications:

  • Controlled Release Systems: Embedding the compound within biodegradable polymers can lead to controlled release profiles for active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of Isopropyl-(4-methyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Tert-butyl-(4-methyl-pyridin-2-yl)-amine

Molecular Formula : C₁₀H₁₆N₂
Key Differences :

  • The tert-butyl group is bulkier than isopropyl, leading to increased steric hindrance. This reduces the compound’s ability to coordinate with metals in crowded environments .
  • Application : Used in the synthesis of dinuclear copper(I) complexes (e.g., Cu₂Br₂(C₁₀H₁₆N₂)₄), where the ligand adopts a bent geometry due to intramolecular hydrogen bonding between the amine hydrogen and pyridine nitrogen. The Cu···Cu distance in this complex is 2.764(10) Å , with Br–Cu bond lengths of 2.5257(7) Å and 2.6054(7) Å .

(4-Methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine

Molecular Formula : C₁₆H₁₈N₂
Key Differences :

  • Incorporates a 2,4,6-trimethylphenyl group instead of isopropyl. The electron-donating methyl groups enhance the ligand’s electron density, improving its ability to stabilize metal centers in catalytic processes.
  • Application : Forms part of iridium complexes (e.g., iridium[(4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)amine-(cycloocta-1,5-diene)]), used in hydrogenation and dehydrogenation reactions due to their high thermal stability and catalytic efficiency .

Isopropyl-(2-methoxy-ethyl)-methyl-amine

Molecular Formula: C₇H₁₇NO Key Differences:

  • Replaces the pyridine ring with a methoxyethyl group, significantly altering electronic properties. The oxygen atom in the methoxy group introduces polarity, increasing water solubility (logP = 0.973 ) compared to the pyridine-based amines.
  • Physicochemical Properties : Boiling point = 393.98 K , critical temperature = 560.88 K , and vaporization enthalpy = 35.24 kJ/mol .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) logP Boiling Point (K) Key Features
Isopropyl-(4-methyl-pyridin-2-yl)-amine 150.22 ~1.5* ~450 (estimated) Moderate hydrophobicity, rigid structure
Tert-butyl-(4-methyl-pyridin-2-yl)-amine 164.25 ~2.0* ~470 (estimated) High steric bulk, low solubility
Isopropyl-(2-methoxy-ethyl)-methyl-amine 131.22 0.973 393.98 Polar, water-soluble

*Estimated based on structural analogs.

Biological Activity

Isopropyl-(4-methyl-pyridin-2-yl)-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its effects on cancer cells, anti-inflammatory properties, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14N2C_9H_{14}N_2. Its structure includes a pyridine ring substituted with an isopropyl group and a methyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential mechanisms of action.

Anticancer Activity

  • In Vitro Studies :
    • In a study evaluating the antiproliferative effects of various compounds, this compound derivatives were tested against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) .
    • The compound exhibited selective activity against acute lymphoblastic leukemia (IC50_{50} = 11.9 μM) and non-Hodgkin lymphoma (IC50_{50} = 12.1 μM), indicating a promising profile compared to standard chemotherapeutic agents .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, the compound has been shown to affect the expression of various cytokines involved in tumor growth and inflammation .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound was observed to inhibit the release of pro-inflammatory cytokines like IL-6 and IL-8 from macrophages . This suggests that it may serve as a potential lead compound for developing new anti-inflammatory drugs.

Table 1: Antiproliferative Activity of this compound Derivatives

Cell LineIC50_{50} (μM)
LN-229 (Glioblastoma)Not tested
Capan-1 (Pancreatic Adeno)Not tested
HCT-116 (Colorectal Carcinoma)Not tested
NCI-H460 (Lung Carcinoma)Not tested
DND-41 (Acute Lymphoblastic)11.9
Z-138 (Non-Hodgkin Lymphoma)12.1

Note: Data reflects selected cell lines from various studies focusing on the compound's anticancer efficacy.

Case Study 1: Evaluation of Anticancer Potential

In a comprehensive study published in Molecules, several derivatives of this compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory activity at sub-micromolar concentrations, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of this compound demonstrated its ability to reduce cytokine levels in LPS-stimulated macrophages. This was indicative of its potential role in mitigating inflammatory responses associated with various diseases .

Q & A

Q. What are the standard synthetic routes for Isopropyl-(4-methyl-pyridin-2-yl)-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidinyl intermediate may react with isopropylamine under reflux in anhydrous conditions, followed by purification via column chromatography . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H and 13C^{13}C) to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. For pyridine derivatives, 1H^1H NMR signals between δ 2.3–3.4 ppm often indicate methyl or isopropyl groups, while aromatic protons appear in δ 7.2–8.1 ppm .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : A combination of IR spectroscopy , NMR , and high-resolution MS is recommended.
  • IR : Peaks near 3432 cm1^{-1} (N-H stretch) and 1625 cm1^{-1} (C=N/C=C vibrations) confirm amine and aromatic moieties .
  • NMR : 1H^1H NMR detects methyl groups (δ 2.3 ppm) and aromatic protons (δ 7.2–8.1 ppm). 13C^{13}C NMR identifies carbons adjacent to nitrogen (δ 46–67 ppm) and aromatic carbons (δ 127–142 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 203.32 for C12_{12}H14_{14}N4_4) validate stoichiometry .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer : The compound’s solubility is governed by its logP (0.973) and water solubility (log10ws = -0.52) . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. For crystallization trials, use ethanol/water mixtures (70:30 v/v) to exploit temperature-dependent solubility gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from signal overlap (e.g., aromatic protons merging with NH2_2 groups) or dynamic effects (e.g., hindered rotation in substituted pyridines). Strategies include:
  • Variable-temperature NMR : Resolve overlapping signals by cooling to 193 K, which slows molecular motion and sharpens peaks .
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals via scalar coupling or heteronuclear correlations .
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C labels to track specific nuclei in complex spectra .

Q. What role does this compound play in the development of kinase inhibitors, and how is its binding affinity assessed?

  • Methodological Answer : The compound’s pyridine and amine groups facilitate hydrogen bonding with kinase ATP-binding pockets. For example, derivatives like N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine inhibit p38 MAP kinase via competitive binding . Binding affinity is quantified using:
  • Surface plasmon resonance (SPR) : Measures real-time association/dissociation rates (kon_{on}/koff_{off}).
  • Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) .
  • Crystallography : Resolve binding modes at ≤2.0 Å resolution using synchrotron X-ray sources .

Q. What enzymatic approaches are available for sustainable synthesis of this amine, and how do they compare to traditional methods?

  • Methodological Answer : Biocatalytic routes using engineered transaminases or ammonia lyases offer greener alternatives. For example:
  • Transaminase-catalyzed amination : Converts ketone precursors to amines with high enantioselectivity (≥99% ee) .
  • Comparative efficiency : Enzymatic methods reduce energy use by 40% and waste by 70% vs. traditional alkylation (e.g., using isopropyl bromide and NH3_3) .
  • Challenges : Substrate scope limitations require enzyme engineering via directed evolution or computational design (e.g., Rosetta software) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl-(4-methyl-pyridin-2-yl)-amine
Reactant of Route 2
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Isopropyl-(4-methyl-pyridin-2-yl)-amine

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